molecular formula C10H11ClF3NO2 B13523383 Methyl3-amino-2-methyl-5-(trifluoromethyl)benzoatehydrochloride

Methyl3-amino-2-methyl-5-(trifluoromethyl)benzoatehydrochloride

Cat. No.: B13523383
M. Wt: 269.65 g/mol
InChI Key: MBSZHWAHNLCSGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is a chemical compound with the molecular formula C10H11ClF3NO2. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of organic molecules. The trifluoromethyl group is often used in pharmaceuticals, agrochemicals, and materials science due to its ability to enhance the stability, lipophilicity, and binding selectivity of compounds .

Chemical Reactions Analysis

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity towards its targets. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride lies in its specific substitution pattern and the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties.

Biological Activity

Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is a chemical compound with significant biological activity, particularly due to its unique structural features, including the trifluoromethyl group. This article explores its biological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride is C₁₀H₁₁ClF₃NO₂. The trifluoromethyl group enhances the compound's stability and lipophilicity, which are critical for its interaction with biological targets. The following table summarizes key characteristics of this compound compared to similar compounds:

Compound NameMolecular FormulaKey Differences
Methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochlorideC₁₀H₁₁ClF₃NO₂Contains trifluoromethyl group
Methyl 2-amino-5-(trifluoromethyl)benzoateC₉H₁₁F₃NO₃Different substitution pattern
2-Methyl-3-(trifluoromethyl)anilineC₉H₈F₃NDifferent functional groups
Methyl 4-amino-2-methoxybenzoateC₉H₁₁NO₃Lacks trifluoromethyl group
Ethyl 5-amino-2-methoxybenzoateC₁₀H₁₂NO₃Different alkyl substitution

Research indicates that the trifluoromethyl group significantly influences the compound's binding affinity and selectivity towards various biological targets. This characteristic enhances its potential as a pharmaceutical agent, particularly in antiviral applications. Studies have shown that the compound interacts with several biomolecules, leading to various biological effects.

Antiviral Properties

A notable area of research involves the antiviral activity of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride. In vitro studies suggest that it exhibits broad-spectrum antiviral properties, particularly against coronaviruses. For instance, it has been evaluated for its efficacy against SARS-CoV-2 and other β-coronaviruses, demonstrating significant inhibitory effects on viral entry mechanisms.

Case Studies and Research Findings

  • Antiviral Efficacy : A study assessed the compound's effectiveness against SARS-CoV-2 in Vero E6 cells. The results indicated an EC50 value (effective concentration for 50% inhibition) that suggests promising antiviral potential, although specific molecular targets remain to be fully elucidated .
  • Toxicity Assessment : The cytotoxicity of methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate hydrochloride was evaluated in various cell lines. The CC50 (cytotoxic concentration for 50% cell death) was determined to ensure safety margins for therapeutic use .
  • Binding Affinity Studies : Research focused on the binding interactions between the compound and specific viral proteins revealed that modifications in its structure could enhance or reduce its binding capabilities, providing insights into optimizing its therapeutic profile.

Properties

Molecular Formula

C10H11ClF3NO2

Molecular Weight

269.65 g/mol

IUPAC Name

methyl 3-amino-2-methyl-5-(trifluoromethyl)benzoate;hydrochloride

InChI

InChI=1S/C10H10F3NO2.ClH/c1-5-7(9(15)16-2)3-6(4-8(5)14)10(11,12)13;/h3-4H,14H2,1-2H3;1H

InChI Key

MBSZHWAHNLCSGQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1N)C(F)(F)F)C(=O)OC.Cl

Origin of Product

United States

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